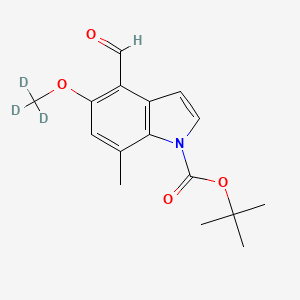![molecular formula C13H15NO3 B13907825 6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)
6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- is a complex organic compound known for its unique structural features and versatile applications. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoisomerization. The presence of the spiro linkage between the benzopyran and piperidinone moieties imparts significant stability and distinct chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- typically involves a multi-step process. One common method includes the condensation of a suitable benzopyran derivative with a piperidinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and reduce the production time.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of optical sensors and switches.
Biology: Explored for its potential in biological imaging and as a molecular probe.
Medicine: Investigated for its therapeutic properties, including potential use in drug delivery systems.
Industry: Utilized in the production of smart materials and coatings that respond to light stimuli.
Mécanisme D'action
The mechanism of action of Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- involves photoisomerization, where the compound undergoes a reversible transformation between two isomeric forms upon exposure to light. This process is facilitated by the spiro linkage, which allows for the efficient conversion between the closed spiropyran form and the open merocyanine form. The molecular targets and pathways involved in this mechanism are primarily related to the interaction of the compound with light and its subsequent structural changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-indoline]: Another spiropyran derivative with similar photochromic properties.
Spiro[2H-1-benzopyran-2,2’-quinoline]: Known for its use in optical applications.
Spiro[2H-1-benzopyran-2,2’-benzothiazole]: Exhibits unique electronic properties.
Uniqueness
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- stands out due to its specific structural configuration, which imparts enhanced stability and distinct reactivity compared to other spiropyran derivatives. Its ability to undergo efficient photoisomerization makes it particularly valuable in applications requiring precise control over molecular transformations.
Propriétés
IUPAC Name |
6-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-14-6-4-13/h1-2,7,14-15H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTCDZWONRFBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)

![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)



![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)

![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)



![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
